molecular formula C26H37N5O2 B14096974 1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14096974
M. Wt: 451.6 g/mol
InChI Key: ZILIBDHPFOZXSN-UHFFFAOYSA-N
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Description

1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds and aliphatic chains, which undergo a series of reactions including alkylation, cyclization, and condensation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antiviral properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dimethyl-9-phenyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-15-29-24(32)22-23(28(4)26(29)33)27-25-30(17-20(3)18-31(22)25)21-14-12-13-19(2)16-21/h12-14,16,20H,5-11,15,17-18H2,1-4H3

InChI Key

ZILIBDHPFOZXSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C

Origin of Product

United States

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